N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with dimethoxy groups and a trifluoromethyl group attached to a benzamide moiety. Its applications span across organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Similar compounds are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it can be inferred that the primary targets of this compound could be carboxylic acids.
Mode of Action
The compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide likely interacts with its targets (carboxylic acids) by activating them for further reactions . This activation is typically achieved through the formation of an active ester intermediate, which is highly reactive and can undergo nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of amides, esters, and other carboxylic acid derivatives . The compound’s action can lead to the formation of new bonds and the creation of new molecules, affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. In general, the compound’s action could result in the synthesis of new molecules, such as amides and esters, which could have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The role of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide in biochemical reactions is primarily as a condensing agent . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides . This interaction involves the formation of an active ester intermediate, which is highly reactive and can undergo a nucleophilic attack by an amine .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. As a condensing agent, it can influence cell function by facilitating the formation of amides, which are key components of proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an active ester intermediate . This intermediate is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of an amide .
Temporal Effects in Laboratory Settings
Given its role as a condensing agent, it is likely that its effects would be relatively immediate, coinciding with the biochemical reactions it facilitates .
Metabolic Pathways
This compound is involved in the metabolic pathway of amide formation . It interacts with carboxylic acids and amines, facilitating their condensation to form amides .
Transport and Distribution
Given its role in biochemical reactions, it is likely to be distributed wherever its target biomolecules (carboxylic acids and amines) are present .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the localization of the biomolecules it interacts with. As such, it could potentially be found in various subcellular compartments where these biomolecules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 2-(trifluoromethyl)benzamide under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification: It facilitates the esterification of carboxylic acids with alcohols.
Amide Coupling: It is commonly used for amide coupling reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of solvents like tetrahydrofuran or protic solvents .
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic derivatives .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Organic Synthesis: It is used as a coupling reagent in the synthesis of peptides and other amides.
Medicinal Chemistry: Its ability to facilitate amide bond formation makes it valuable in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the preparation of functional materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other triazine derivatives .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVSNHULJULLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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